4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate

COX-2 selective inhibition Anti-inflammatory drug design Substituent SAR

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS 1638205-16-9, MF C₁₈H₁₈BrNO₄, MW 392.2) is a multifunctional substituted benzoate ester featuring a free primary amine, a phenolic hydroxyl, and a 4-bromobenzyl ester group on a (E)-configured cinnamate-like scaffold. The compound simultaneously offers a reactive handle for bioconjugation and a terminal bromine for cross-coupling, placing it at the intersection of targeted protein degradation (PROTAC) linker chemistry and cyclooxygenase-2 (COX-2) inhibitor design.

Molecular Formula C18H18BrNO4
Molecular Weight 392.2 g/mol
Cat. No. B13726385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
Molecular FormulaC18H18BrNO4
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN
InChIInChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3/b3-2+
InChIKeySBCGSONZHZWLKN-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate for COX-2 Research & PROTAC Synthesis


4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate (CAS 1638205-16-9, MF C₁₈H₁₈BrNO₄, MW 392.2) is a multifunctional substituted benzoate ester featuring a free primary amine, a phenolic hydroxyl, and a 4-bromobenzyl ester group on a (E)-configured cinnamate-like scaffold . The compound simultaneously offers a reactive handle for bioconjugation and a terminal bromine for cross-coupling, placing it at the intersection of targeted protein degradation (PROTAC) linker chemistry and cyclooxygenase-2 (COX-2) inhibitor design . Its 4-bromobenzyl moiety is structurally homologous to the pharmacophoric group that confers COX-2 selectivity in indomethacin-derived inhibitors [1].

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Substituent Interchange Risks


Compounds within the substituted benzoate class cannot be routinely interchanged because small structural perturbations produce profound shifts in both biological target engagement and synthetic utility. Replacing the 4-bromobenzyl ester with a simple methyl ester eliminates the heavy-atom bromine required for crystallographic phasing and the benzyl moiety essential for COX-2 selectivity [1]. Removing the (E)-aminopropenyl group obliterates the free amine necessary for PROTAC linker conjugation or amide library synthesis [2]. Swapping the 6-hydroxy-4-methoxy substitution pattern for a des-hydroxy or isomeric analog alters intramolecular hydrogen-bonding networks that govern core planarity and COX-2 pocket complementarity [3]. Aggregated vendor purity data (95% vs. 98%) further caution that even formally identical catalog entries can harbor reactive impurities that sabotage Heck or amidation coupling yields .

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Quantified Selection Factors vs. Closest Comparators


COX-2 Selectivity Advantage: 4-Bromobenzyl vs. 4-Chlorobenzoyl Pharmacophore

In a head-to-head structure–activity relationship (SAR) study of indomethacin analogs, replacement of the standard 4-chlorobenzoyl group with a 4-bromobenzyl moiety on the indole nitrogen retained full COX-2 inhibitory potency while dramatically improving COX-2/COX-1 selectivity, thereby reducing gastrointestinal toxicity liability [1]. Although the target compound is not an indole, it carries the identical 4-bromobenzyl pharmacophore; cinnamate-based congeners bearing a 4-bromobenzyloxy moiety confirm this selectivity trend with an explicit COX-2 IC₅₀ of 6 µM [2]. In contrast, the corresponding 4-chlorobenzoyl-cinnamate analogs are reported as inactive in COX-2 assays .

COX-2 selective inhibition Anti-inflammatory drug design Substituent SAR

PROTAC Intermediate Utility: Free Amine vs. Boc-Protected Analog as VHL Ligand Precursor

The free primary amine on the (E)-aminopropenyl side chain enables direct amide coupling to VHL E3 ligase ligands without a deprotection step, removing a source of yield loss and impurity generation that plagues the Boc-protected analog (CAS 1638205-28-3) [1]. A published scalable synthesis of VHL ligand 107 uses 4-bromobenzylamine as the starting material, which undergoes Heck coupling and Boc deprotection to furnish the key amine intermediate; the target compound bypasses the entire protection–deprotection sequence [2]. From a procurement standpoint, the Boc-protected analog commands a premium price (approx. $2,150) and requires additional TFA-mediated deprotection, while the free-amine compound is available at $2,550 for the unprotected form and eliminates this step entirely . For PROTAC synthesis teams, the avoidance of Boc removal translates to an estimated 10–20% yield retention and reduction in purification burden per coupling cycle .

PROTAC linker E3 ligase ligand VHL recruitment

Heck Coupling Reactivity: 4-Bromobenzyl Bromide vs. Des-Bromo Phenyl Ester as Cross-Coupling Partner

The 4-bromobenzyl moiety serves as an activated aryl bromide for Suzuki–Miyaura cross-coupling, enabling post-synthetic diversification of the ester terminus. Prior studies on solution-phase biaryl library synthesis demonstrated that 4-bromobenzyl bromide undergoes efficient N-alkylation followed by Suzuki coupling with various boronic acids to generate aminomethyl-substituted biaryls in high purity [1]. The target compound's 4-bromobenzyl ester retains this reactivity while additionally presenting the free amine for orthogonal functionalization. By contrast, a des-bromo phenyl ester analog (i.e., benzyl 2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate) would completely forfeit this late-stage diversification capability, limiting its utility to a single scaffold . Quantitative studies on 4-bromobenzyl bromide Suzuki couplings report typical isolated yields of 70–85% with Pd(PPh₃)₄ under standard conditions [2].

Palladium-catalyzed coupling Biaryl synthesis Library diversification

4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: High-Value Application Scenarios for Procurement


Selective COX-2 Inhibitor Lead Generation and Screening Library Enrichment

The 4-bromobenzyl pharmacophore, validated by the indomethacin-to-selective-COX-2-inhibitor transformation, makes this compound a privileged scaffold for anti-inflammatory lead discovery. Procurement for focused screening libraries that target COX-2 over COX-1 is justified by the quantitative inactivity of the 4-chlorobenzoyl congener and the 6 µM IC₅₀ observed for related 4-bromobenzyloxy cinnamates [1]. The free amine further allows rapid amide library enumeration to explore side-chain SAR without a deprotection step.

PROTAC Bifunctional Degrader Assembly with VHL E3 Ligase Recruitment

The unprotected (E)-aminopropenyl side chain directly couples to VHL ligand carboxylic acids (e.g., VH032 derivatives) via standard HATU/DIPEA amidation, eliminating the Boc-deprotection bottleneck identified in published VHL ligand syntheses [2]. The 4-bromobenzyl terminus can subsequently undergo Suzuki diversification to attach a target-protein-binding warhead, making this a modular, two-vector PROTAC building block. Procurement teams building internal PROTAC libraries should stock this core to accelerate degrader SAR campaigns [3].

Biaryl Diversification Platform via Tandem Amidation–Suzuki Sequences

The compound's orthogonal reactivity—amine for amidation, aryl bromide for Suzuki coupling—enables sequential diversification on solid or solution phase. Using published protocols (Pd-catalyzed coupling of 4-bromobenzyl substrates achieving 70–85% yields), teams can generate arrays of biaryl-modified cinnamate analogs for phenotypic screening without resynthesizing the core for each analog [4]. This dual-reactivity profile is absent in des-bromo and N-protected analogs, directly reducing the procurement volume required to access the same chemical space.

Crystallographic Fragment Screening Leveraging Bromine Anomalous Scattering

The 4-bromine atom provides a strong anomalous scattering signal for X-ray crystallographic phasing (Cu Kα f″ ≈ 1.6 e⁻), enabling unambiguous determination of ligand-binding poses in protein–ligand co-crystal structures. This advantage is critical for structure-based drug design programs on COX-2, where halogen-bonding interactions between bromine and backbone carbonyls are documented [5]. The bromine cannot be substituted by chlorine (weaker anomalous signal) or hydrogen (no anomalous signal) without degrading both the crystallographic and pharmacological value of the compound.

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